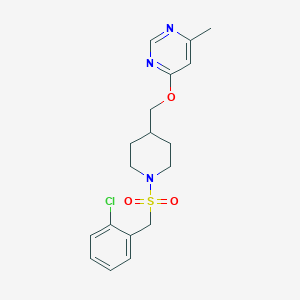

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-14-10-18(21-13-20-14)25-11-15-6-8-22(9-7-15)26(23,24)12-16-4-2-3-5-17(16)19/h2-5,10,13,15H,6-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZEVYTZVXURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Coupling of the Piperidine and Pyrimidine Rings: This step involves the formation of a carbon-nitrogen bond between the piperidine and pyrimidine rings, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The compound is compared to analogs with modifications in the sulfonyl group, piperidine/piperazine linker, and pyrimidine substituents. Below is a detailed analysis:

Detailed Analysis

Sulfonyl Group Variations The target compound’s 2-chlorobenzylsulfonyl group enhances lipophilicity compared to the methylsulfonyl group in . This difference may influence membrane permeability and target selectivity.

Linker and Core Modifications

- The piperidin-4-ylmethoxy linker in the target compound provides spatial flexibility, whereas piperazine in introduces an additional nitrogen, affecting basicity and hydrogen-bonding capacity.

- The 6-methylpyrimidine core in the target contrasts with 4-chloro-6-methylpyrimidine in and dual pyrimidine rings in , which may impact electronic properties and steric interactions.

Biological Implications

- While biological data for the target are absent, analogs like and suggest that sulfonyl/sulfanyl groups and pyrimidine cores are critical for interactions with enzymes (e.g., kinases) or receptors. The 2-chlorobenzyl group in the target could enhance affinity for hydrophobic binding pockets.

Biological Activity

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

- Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonylation reactions, commonly using sulfonyl chlorides in the presence of a base.

- Coupling with Pyrimidine : A carbon-nitrogen bond is formed between the piperidine and pyrimidine rings through nucleophilic substitution reactions.

Biological Activity

The biological activity of 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine can be categorized into several domains:

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit varying degrees of antibacterial activity. For instance, related compounds have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is particularly noted for its antibacterial properties.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways. In vitro studies have demonstrated significant inhibitory activity, with IC50 values indicating effective concentration ranges for therapeutic applications .

Anticancer Properties

The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors involved in cancer pathways. This interaction can lead to modulation of cellular processes associated with tumor growth and proliferation .

The proposed mechanism involves binding to specific targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. This binding can modulate the activity of enzymes or receptors, leading to various biological effects depending on the target .

Comparative Analysis

To better understand the uniqueness of 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Notable Effects |

|---|---|---|---|

| Compound A | High | Antibacterial | Strong against E. coli |

| Compound B | Moderate | Anticancer | Effective in inhibiting tumor growth |

| Compound C | Low | Enzyme inhibition | Moderate AChE inhibition |

Case Studies

Recent studies have highlighted the biological efficacy of piperidine derivatives:

- Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties, showing promising results against multiple strains .

- Inhibition Studies : Compounds exhibiting strong AChE inhibition were identified, emphasizing the therapeutic potential in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution to introduce the 2-chlorobenzylsulfonyl group to the piperidine ring, followed by coupling with the methoxy-methylpyrimidine core. Catalysts like palladium or copper complexes may enhance coupling efficiency. Purification via column chromatography or recrystallization is critical for high purity (>95%) .

- Key Parameters : Reaction temperature (60–80°C), solvent choice (e.g., DMF for sulfonation, THF for coupling), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperidine). Yields range from 40–65% in literature analogs .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : and NMR to verify sulfonyl, piperidinyl, and pyrimidine moieties. Key signals: ~δ 3.5–4.0 ppm (piperidine CH), δ 7.2–7.6 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~435 g/mol) .

- Purity Assessment : HPLC with UV detection (≥98% purity; C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- In Vitro Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) due to structural similarity to kinase inhibitors .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cellular Assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) impact biological activity?

- SAR Insights :

- Chlorobenzyl Group : Essential for membrane permeability; replacing chlorine with electron-withdrawing groups (e.g., -CF) may enhance target binding .

- Methoxy Position : Moving the methoxy group from the 4- to 2-position reduces steric hindrance, improving enzyme affinity in analogs .

- Data Table : Comparison of IC values for analogs (example):

| Substituent | Target Enzyme IC (nM) |

|---|---|

| 2-Chlorobenzyl | 12.3 ± 1.2 |

| 4-Fluorobenzyl | 28.7 ± 2.1 |

| Unsubstituted benzyl | >100 |

Q. How can contradictory bioactivity data between enzyme assays and cellular models be resolved?

- Root Causes :

- Poor cellular permeability (logP >5 reduces uptake).

- Off-target effects in complex cellular environments.

- Solutions :

- Permeability Assays : PAMPA or Caco-2 models to assess passive diffusion .

- Proteomics : Target engagement studies (e.g., thermal shift assays) to confirm on-mechanism activity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Key residues: Lys721 (hydrogen bonding with sulfonyl group) .

- MD Simulations : 100-ns simulations to assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate and address inconsistencies?

- Experimental Validation :

- Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO. Compare with literature using standardized protocols .

- Factors Affecting Solubility :

- Crystalline vs. amorphous form (assess via XRD).

- Counterion choice (e.g., hydrochloride salt improves aqueous solubility) .

Research Design Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Pharmacokinetics :

- Rodent Models : IV/PO administration to determine AUC, , and bioavailability. Expect high plasma protein binding (>90%) due to lipophilic groups .

- Efficacy Models :

- Xenograft models (e.g., HCT-116 colorectal cancer) for antitumor activity. Dose range: 10–50 mg/kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.